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Compound of Interest

Compound Name: 3,5-Difluorobenzophenone

Cat. No.: B068835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3,5-Difluorobenzophenone, a valuable fluorinated aromatic ketone in advanced chemical

research. While a complete, publicly available dataset for this specific isomer is not readily

available, this document compiles and analyzes data from closely related isomers and parent

compounds to offer a robust predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared

(IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for

acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data of 3,5-
Difluorobenzophenone
The following tables summarize the predicted and expected spectroscopic data for 3,5-
Difluorobenzophenone based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3,5-Difluorobenzophenone
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2', H-6' 7.8 - 7.9 Doublet or Multiplet JH-H ≈ 7-8

H-3', H-5' 7.5 - 7.6 Triplet or Multiplet JH-H ≈ 7-8

H-4' 7.6 - 7.7 Triplet or Multiplet JH-H ≈ 7-8

H-2, H-6 7.3 - 7.4
Doublet of triplets or

Multiplet
JH-F ≈ 6-8, JH-H ≈ 2

H-4 7.2 - 7.3
Triplet of triplets or

Multiplet
JH-F ≈ 8-10, JH-H ≈ 2

Note: The phenyl group protons (H-2', H-3', H-4', H-5', H-6') will exhibit chemical shifts and

multiplicities similar to those in benzophenone. The protons on the difluorinated ring (H-2, H-4,

H-6) will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Data for 3,5-Difluorobenzophenone

Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (due to
C-F coupling)

Predicted Coupling
Constants (J, Hz)

C=O 194 - 196 Singlet -

C-1' 137 - 138 Singlet -

C-2', C-6' 132 - 133 Singlet -

C-3', C-5' 128 - 129 Singlet -

C-4' 130 - 131 Singlet -

C-1 140 - 142 Triplet ³JC-F ≈ 3-5

C-2, C-6 115 - 117 Doublet ²JC-F ≈ 20-25

C-3, C-5 162 - 164 Doublet ¹JC-F ≈ 245-255

C-4 110 - 112 Triplet ³JC-F ≈ 8-10
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Note: Carbons on the fluorinated ring will exhibit splitting due to through-bond coupling with

fluorine atoms. The one-bond carbon-fluorine coupling (¹JC-F) is typically very large.

Table 3: Predicted ¹⁹F NMR Data for 3,5-Difluorobenzophenone

Fluorine
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

F-3, F-5 -105 to -115 Triplet or Multiplet ³JF-H ≈ 6-10

Note: The chemical shift is referenced to CFCl₃. The fluorine atoms will be coupled to the ortho-

and para-protons on the same ring.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for 3,5-Difluorobenzophenone

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C=O (Ketone) 1660 - 1680 Strong, sharp carbonyl stretch

C=C (Aromatic) 1580 - 1600, 1450 - 1500
Medium to strong aromatic ring

stretches

C-H (Aromatic) 3050 - 3100 Medium C-H stretching

C-F (Aryl Fluoride) 1100 - 1300 Strong C-F stretching

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for 3,5-Difluorobenzophenone
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Ion Predicted m/z Description

[M]⁺ 218.05 Molecular ion

[M-C₆H₅]⁺ 141.01
Loss of the unsubstituted

phenyl group

[C₆H₅CO]⁺ 105.03 Benzoyl cation

[C₆H₃F₂]⁺ 95.01 Difluorophenyl cation

[C₆H₅]⁺ 77.04 Phenyl cation

Note: The fragmentation pattern is predicted based on the stability of the resulting

carbocations.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3,5-Difluorobenzophenone (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube. The solution should be homogeneous and free of any particulate matter. A small amount

of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm). The spectra are typically recorded on a 400 or 500 MHz spectrometer. For ¹⁹F

NMR, a fluorine-observe probe is used, and the chemical shifts are referenced to an external

standard such as CFCl₃.

Infrared (IR) Spectroscopy
For a solid sample like 3,5-Difluorobenzophenone, the spectrum can be obtained using the

KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample (1-

2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a

transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile

solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl

or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)
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The mass spectrum of 3,5-Difluorobenzophenone can be obtained using an electron

ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion

source, where it is vaporized and bombarded with a high-energy electron beam (typically 70

eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A

detector then records the abundance of each ion.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,5-Difluorobenzophenone.
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Caption: Workflow for the spectroscopic analysis of 3,5-Difluorobenzophenone.

This guide serves as a foundational resource for researchers working with 3,5-
Difluorobenzophenone. The predictive data and detailed protocols provided herein will aid in

the experimental design, data acquisition, and structural elucidation of this and other related

fluorinated compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Difluorobenzophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068835#spectroscopic-data-of-3-5-
difluorobenzophenone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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